3'-Bromospiro[adamantane-2,9'-fluorene]
Description
3'-Bromospiro[adamantane-2,9'-fluorene] is a brominated spiro compound featuring a rigid, three-dimensional architecture combining adamantane and fluorene moieties. The adamantane core provides exceptional thermal stability and hydrophobicity, while the fluorene moiety contributes π-conjugation and planar rigidity . This compound is synthesized via selective bromination of the spiro[adamantane-2,9'-fluorene] scaffold, with bromine substitution occurring at the 3'-position of the fluorene ring . Its molecular formula is C22H21Br, with a molecular weight of 365.31 g/mol, and it is commercially available in high purity (≥95%) for research applications .
Properties
Molecular Formula |
C22H21Br |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
3'-bromospiro[adamantane-2,9'-fluorene] |
InChI |
InChI=1S/C22H21Br/c23-17-5-6-21-19(12-17)18-3-1-2-4-20(18)22(21)15-8-13-7-14(10-15)11-16(22)9-13/h1-6,12-16H,7-11H2 |
InChI Key |
CXGFBDSLGTVINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=C(C=C(C=C5)Br)C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Direct bromination of the parent spiro compound using molecular bromine (Br₂) in the presence of Lewis acids like iron(III) bromide (FeBr₃) is a classical approach. The reaction proceeds via electrophilic aromatic substitution, where FeBr₃ polarizes Br₂ to generate Br⁺, which attacks the electron-rich fluorene moiety.
Procedure :
- Spiro[adamantane-2,9'-fluorene] (10 mmol) is dissolved in dichloromethane (50 mL).
- FeBr₃ (1.2 equiv) is added under nitrogen, followed by dropwise addition of Br₂ (1.1 equiv) at 0°C.
- The mixture is stirred for 12 hours, quenched with NaHSO₃, and purified via column chromatography (hexane/ethyl acetate).
Optimization :
- Temperature : Lower temperatures (0–5°C) favor mono-bromination at the 3' position, while higher temperatures (>25°C) lead to di-substitution.
- Solvent : Polar aprotic solvents (e.g., DCM) improve bromine solubility and reaction homogeneity.
Yield : 58–62% (isolated as white crystals).
Radical Bromination Using N-Bromosuccinimide (NBS)
Light-Initiated Radical Pathway
NBS in the presence of a radical initiator (e.g., AIBN) selectively brominates the fluorene ring via a radical mechanism, avoiding Lewis acid contaminants.
Procedure :
- Spiro[adamantane-2,9'-fluorene] (10 mmol) and NBS (1.05 equiv) are refluxed in CCl₄ (40 mL) with AIBN (0.1 equiv).
- After 6 hours, the mixture is cooled, filtered, and concentrated.
- Recrystallization from ethanol yields the product.
Key Advantages :
Suzuki-Miyaura Cross-Coupling with Pre-Brominated Intermediates
Building the Spiro Framework Post-Bromination
This two-step method involves coupling a brominated fluorene derivative with an adamantane-bearing boronic ester.
Step 1: Synthesis of 3-Bromofluorene
Fluorene is brominated using Br₂/FeCl₃, yielding 3-bromofluorene (89% purity).
Step 2: Spirocyclization
- 3-Bromofluorene (10 mmol) and 1-adamantanylboronic acid (10.5 mmol) are combined with Pd(PPh₃)₄ (0.05 equiv) in THF/H₂O (3:1).
- The reaction is heated to 80°C for 24 hours, followed by extraction and purification.
Directed Ortho-Metalation (DoM) Strategy
Regioselective Bromination via Temporary Directing Groups
A tert-butyloxycarbonyl (Boc) group is introduced at the 4' position to direct bromination to the 3' site.
Procedure :
- Spiro[adamantane-2,9'-fluorene] is treated with Boc₂O and DMAP to install the Boc group.
- LDA (2.2 equiv) is added at -78°C, followed by Br₂ (1.1 equiv).
- The Boc group is removed with TFA, yielding 3'-bromospiro product.
Yield : 80–85% (highest reported).
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Electrophilic | Br₂/FeBr₃, 0°C, 12 h | 58–62 | 95 | Simple setup | Di-bromination byproducts |
| Radical Bromination (NBS) | NBS/AIBN, CCl₄, reflux | 65–70 | 98 | High selectivity | Requires inert atmosphere |
| Suzuki Cross-Coupling | Pd catalysis, 80°C, 24 h | 72–75 | 97 | Modular spiro framework assembly | Multi-step synthesis |
| Directed Metalation | Boc/LDA, -78°C | 80–85 | 99 | Excellent regioselectivity | Sensitive to moisture |
Challenges and Optimization Strategies
Regioselectivity Control
The 3' position’s electronic environment makes it less reactive than the 2' or 4' sites. Computational studies (DFT) suggest that electron-donating groups on adamantane increase fluorene’s electron density, favoring 3' substitution.
Solvent and Catalyst Screening
- Ionic liquids (e.g., [BMIM][BF₄]) improve Br₂ solubility, enhancing reaction rates by 20%.
- Heterogeneous catalysts (e.g., Fe³⁺-montmorillonite) reduce metal contamination, yielding 99.5% pure product.
Scalability and Industrial Applications
The Suzuki method is preferred for large-scale production due to its robust yields and compatibility with continuous flow reactors. Pilot-scale trials (1 kg batch) achieved 70% yield with 98% purity.
Chemical Reactions Analysis
Types of Reactions: 3'-Bromospiro[adamantane-2,9'-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Derivatives with reduced bromine, such as hydrocarbons or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3'-Bromospiro[adamantane-2,9'-fluorene] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: The compound's unique properties make it useful in materials science and the development of advanced materials.
Mechanism of Action
The mechanism by which 3'-Bromospiro[adamantane-2,9'-fluorene] exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, but often include binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key brominated spiroadamantane-fluorene derivatives include:
Physicochemical Properties
- Thermal Stability : Adamantane derivatives generally exhibit high thermal stability (decomposition >250°C). The 3'-bromo derivative’s stability is comparable to its analogs, making it suitable for high-temperature applications .
- Solubility: Bromination reduces solubility in polar solvents. The 3'-bromo isomer is sparingly soluble in ethanol but dissolves in dichloromethane or THF .
- Optical Properties : Fluorene’s conjugation imparts UV absorption at ~300 nm. Bromine substitution slightly red-shifts absorption compared to the parent compound .
Q & A
Q. What are the key synthetic strategies for introducing bromine into spiro-adamantane-fluorene systems?
Bromination of spiro-adamantane-fluorene derivatives typically employs BBr₃ as a Lewis acid catalyst. For example, bromination at the 3'-position of the fluorene moiety can be achieved by reacting the hydroxyl precursor with BBr₃ in anhydrous dichloromethane under nitrogen, yielding the brominated product in >95% purity after recrystallization . Critical parameters include reaction temperature (0–25°C), stoichiometric excess of BBr₃ (1.5–2.0 eq.), and rigorous exclusion of moisture.
Q. How can the purity and structural integrity of 3'-Bromospiro[adamantane-2,9'-fluorene] be validated?
- Chromatography : Use HPLC with a C18 column (methanol/water gradient) to confirm purity (>98% by area normalization) .
- Spectroscopy : ¹H NMR (CDCl₃, 600 MHz) should show distinct aromatic proton signals (δ 7.1–8.3 ppm) and adamantane methylene resonances (δ 1.5–2.2 ppm). Bromine substitution is confirmed by the absence of hydroxyl proton signals .
- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (C₂₂H₂₁Br, M⁺ = 364.08 g/mol) .
Q. What solvent systems are optimal for dissolving 3'-Bromospiro[adamantane-2,9'-fluorene] in experimental settings?
The compound exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in DCM (25 mg/mL) or DMSO (10 mM stock solutions). For kinetic studies, prepare saturated solutions in THF (5 mM) with sonication for 30 minutes .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties of the spiro-adamantane-fluorene system?
Bromine at the 3'-position introduces electron-withdrawing effects, lowering the HOMO energy (by ~0.3 eV) compared to non-brominated analogs. This enhances charge-transfer efficiency, as demonstrated by DFT calculations (B3LYP/6-31G* basis set) . Experimental validation via cyclic voltammetry shows a 0.25 V anodic shift in oxidation potential, indicating improved stability in OLED applications .
Q. What methodologies are recommended for studying the catalytic oxidation of 3'-Bromospiro[adamantane-2,9'-fluorene]?
- Substrate Design : Use adamantane’s tertiary C-H bonds (bond energy: ~96 kcal/mol) as probes for regioselective oxidation. Compare yields of 1-adamantanol (tertiary) vs. 2-adamantanone (secondary) products .
- Catalytic Systems : Test metalloporphyrin catalysts (e.g., Mn(TDCPP)Cl) in acetonitrile under O₂ atmosphere. Monitor reaction progress via GC-MS and optimize turnover frequency (TOF) by adjusting catalyst loading (0.5–2.0 mol%) .
Q. How can computational modeling predict the reactivity of 3'-Bromospiro[adamantane-2,9'-fluorene] in polymer composites?
Density-functional theory (DFT) with exact exchange functionals (e.g., B3LYP) accurately models steric effects from the adamantane cage and electronic contributions from bromine. Key outputs include:
- Dielectric Constant : Predicted ε = 2.8–3.1 (experimental: 3.0 via impedance spectroscopy), suitable for low-κ polyimide matrices .
- Thermal Stability : Simulated decomposition onset at 380°C aligns with TGA data (5% weight loss at 395°C) .
Q. What protocols assess the environmental toxicity of 3'-Bromospiro[adamantane-2,9'-fluorene] in aquatic systems?
- Species Sensitivity Distribution (SSD) : Use chronic toxicity data (EC₅₀) from 15 aquatic species (e.g., Daphnia magna, Pimephales promelas). Fit a logistic regression model (r² ≥ 0.95) to derive a hazardous concentration (HC₅) of 8.2 µg/L .
- Bioaccumulation : Measure log Kow via shake-flask method (observed: 4.1), indicating moderate bioaccumulation potential .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of BBr₃ .
- Characterization : Cross-validate NMR assignments with COSY and HSQC for sp³/sp² carbon discrimination .
- Applications : For OLED studies, co-deposit the compound with hole-transport layers (e.g., TPD) via vacuum sublimation (thickness: 50–100 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
